2-Phenoxyethane-1-sulfonylfluoride
CAS No.:
Cat. No.: VC18123577
Molecular Formula: C8H9FO3S
Molecular Weight: 204.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H9FO3S |
---|---|
Molecular Weight | 204.22 g/mol |
IUPAC Name | 2-phenoxyethanesulfonyl fluoride |
Standard InChI | InChI=1S/C8H9FO3S/c9-13(10,11)7-6-12-8-4-2-1-3-5-8/h1-5H,6-7H2 |
Standard InChI Key | YKXVMKPZLNUGBL-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)OCCS(=O)(=O)F |
Introduction
Chemical and Structural Properties
Molecular Characteristics
2-Phenoxyethane-1-sulfonylfluoride is defined by the SMILES notation FS(=O)(=O)CCOc1ccccc1
, reflecting its sulfonyl fluoride moiety and phenoxyethyl chain. Key properties include:
The sulfonyl fluoride group confers electrophilic reactivity, enabling participation in sulfur-fluoride exchange (SuFEx) click reactions, a cornerstone of modular synthesis .
Synthesis Methods
Mechanochemical Approaches
A solvent-free mechanochemical method using potassium bifluoride (KHF₂) and acetic acid (AcOH) has been developed for related sulfonyl fluorides. This approach avoids toxic reagents like SO₂F₂ and achieves yields >90% with minimal byproducts (NaCl/KCl) . For 2-phenoxyethane-1-sulfonylfluoride, analogous routes may involve:
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Thiol/Disulfide Conversion: Reacting 2-phenoxyethanethiol with SHC5® and KF under mild conditions .
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Sulfonic Acid Fluorination: Deoxyfluorination of 2-phenoxyethanesulfonic acid using Xtalfluor-E® .
Comparative Synthesis Routes
Reactivity and Applications
SuFEx Click Chemistry
Sulfonyl fluorides are pivotal in SuFEx reactions due to their stability and selective reactivity with nucleophiles (e.g., amines, phenols). For 2-phenoxyethane-1-sulfonylfluoride, potential applications include:
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Bioconjugation: Labeling proteins or polymers via stable sulfonate linkages .
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Pharmaceutical Intermediates: Serving as a building block for kinase inhibitors or antiviral agents .
Industrial Relevance
The compound’s synthesis aligns with TOPPAN Inc.’s green procurement guidelines, which restrict hazardous substances (e.g., PFOS, PFOA) and emphasize sustainable practices . Its low environmental impact (LC₅₀ >100 mg/L in aquatic organisms) further supports industrial adoption .
Future Directions
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Green Synthesis Optimization: Scaling mechanochemical methods for industrial production .
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Biological Activity Screening: Evaluating antimicrobial or anticancer properties in drug discovery .
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Material Science Integration: Developing sulfonyl fluoride-functionalized polymers for coatings or adhesives .
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